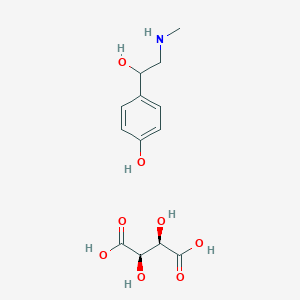

Synephrine hemitartrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

136-38-9 |

|---|---|

Fórmula molecular |

C13H19NO8 |

Peso molecular |

317.29 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clave InChI |

GOVGCYCBKCCFIR-LREBCSMRSA-N |

SMILES isomérico |

CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Otros números CAS |

136-38-9 |

Números CAS relacionados |

136-38-9 |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Synephrine Hemitartrate: A Technical Guide

Abstract

Synephrine (B1677852), chemically known as p-synephrine, is a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange).[1] As a sympathomimetic amine of the phenethylamine (B48288) class, it is a common ingredient in dietary supplements marketed for weight management and athletic performance.[1][2] This technical guide provides an in-depth analysis of the molecular mechanism of action of synephrine hemitartrate. Synephrine primarily functions as an agonist at adrenergic receptors, with a distinct selectivity profile characterized by low affinity for α-1, α-2, β-1, and β-2 adrenoreceptors, but a more pronounced activity at β-3 adrenergic receptors.[1][3][4] This profile distinguishes it from other sympathomimetics like ephedrine, resulting in minimal cardiovascular effects such as increased heart rate or blood pressure at standard dosages.[4][5] Its downstream effects are mediated through several key signaling pathways. The activation of G-protein coupled receptors (GPCRs) leads to the modulation of the cAMP/PKA pathway, which is central to its effects on lipolysis and metabolism.[3][6] Furthermore, synephrine has been shown to exert anti-inflammatory and anti-adipogenic effects by modulating the MAPK/NF-κB and Akt/GSK3β signaling cascades, respectively.[7][8] This document summarizes the quantitative receptor binding data, details the core signaling pathways with visual diagrams, and provides methodologies for key experimental assays used to elucidate its mechanism.

Receptor Binding Profile

The pharmacological effects of synephrine are initiated by its interaction with cell surface receptors. Its action is primarily directed towards the adrenergic system, though interactions with other receptor types have been noted.

Adrenergic Receptors

Synephrine acts as a direct agonist on adrenergic receptors, but with a significantly lower potency compared to endogenous catecholamines like norepinephrine. Its binding affinity is highest for α1-adrenergic receptors, where it functions as a partial agonist.[2][9] However, its affinity for α2, β1, and β2 subtypes is considerably weaker.[1][4] This low affinity for β1 and β2 receptors, which are primarily responsible for cardiac stimulation, explains its limited impact on heart rate and blood pressure.[4][5][10] A key aspect of its metabolic action is its agonist activity at β3-adrenergic receptors, which are predominantly expressed in adipose tissue and are involved in regulating lipolysis and thermogenesis.[11]

| Receptor Subtype | Binding Affinity (pKi) | Potency (EC50) | Functional Activity | Reference(s) |

| α1A-AR | 4.11 | 4 µM | Partial Agonist | [2][9][12] |

| α2A-AR | 4.44 | - | Antagonist | [2][12] |

| α2C-AR | 4.61 | - | Antagonist | [2][12] |

| β1-AR | ~40,000-fold less potent than Norepinephrine | - | Weak Agonist | [4] |

| β2-AR | ~40,000-fold less potent than Norepinephrine | - | Weak Agonist | [1][4] |

| β3-AR | Binds effectively (specific Ki not consistently reported) | - | Agonist | [11] |

Other Receptor Interactions

Beyond the adrenergic system, synephrine has been shown to interact with other receptor families, albeit with low affinity. It can act as an agonist at the trace amine-associated receptor 1 (TAAR1) and has weak interactions with serotonergic receptors, specifically 5-HT1D and 5-HT2A.[2][9] These interactions may contribute to its overall pharmacological profile but are considered secondary to its adrenergic effects.

| Receptor | Potency (EC50) | Functional Activity | Reference(s) |

| TAAR1 | 23.7 µM | Agonist | [2] |

| 5-HT1D | Binds with low affinity | Agonist | [9] |

| 5-HT2A | Binds with low affinity | Agonist | [9] |

Downstream Signaling Pathways

Synephrine's binding to cell surface receptors initiates a cascade of intracellular events that mediate its physiological effects. The primary pathways involved are linked to G-protein coupled receptor (GPCR) activation.

G-Protein Coupled Receptor (GPCR) Activation

As an adrenergic agonist, synephrine binds to GPCRs.[3] This binding induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gα subunit.[13][14] Depending on the receptor subtype, different Gα subunits are activated (e.g., Gαs by β-adrenergic receptors, Gαq by α1-adrenergic receptors), which then dissociate and activate downstream effector enzymes like adenylyl cyclase or phospholipase C.[15][16]

cAMP/PKA Pathway and Lipolysis

The metabolic effects of synephrine, particularly lipolysis, are strongly linked to the activation of the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway.[3] Binding to β3-adrenergic receptors activates the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[13] Elevated intracellular cAMP levels lead to the activation of PKA, which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL). Activated HSL promotes the breakdown of triglycerides into free fatty acids and glycerol, which can be utilized for energy.[3][17]

MAPK and NF-κB Pathways (Anti-inflammatory Effects)

Synephrine demonstrates anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[18] In models of inflammation, p-synephrine has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][18] This effect is attributed to the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][7] By inhibiting the phosphorylation of p38 MAPK and preventing the activation and nuclear translocation of NF-κB, synephrine effectively reduces the transcription of genes encoding these inflammatory mediators.

Akt/GSK3β Pathway (Anti-adipogenic Effects)

In addition to promoting lipolysis in mature adipocytes, synephrine can inhibit the differentiation of preadipocytes (adipogenesis). This action is mediated through the Protein Kinase B (Akt)/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway.[4][8] Synephrine treatment activates Akt (via phosphorylation), which in turn phosphorylates and inactivates GSK3β.[4][8] The inactivation of GSK3β leads to a reduced expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4][8] The downregulation of these master regulators of adipogenesis effectively suppresses the formation of new fat cells.

Key Experimental Protocols

The characterization of synephrine's mechanism of action relies on a suite of standard pharmacological and cell biology assays.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (synephrine) for a specific receptor by measuring how it competes with a radiolabeled ligand.[19][20]

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined via a standard assay (e.g., BCA).[21]

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., ³H-prazosin for α1-receptors) and varying concentrations of unlabeled synephrine.[22]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound ligands pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[21]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[22]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of synephrine to generate a competition curve and determine the IC50 value (the concentration of synephrine that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[21]

Intracellular cAMP Accumulation Assay

This assay quantifies the ability of an agonist like synephrine to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., CHO cells transfected with the β3-AR) are cultured in multi-well plates.

-

Treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, cells are stimulated with varying concentrations of synephrine for a defined period.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of synephrine to determine the EC50 value.

Western Blotting for Protein Phosphorylation

Western blotting is used to detect and quantify the phosphorylation status of specific proteins in signaling pathways (e.g., Akt, p38 MAPK), which is indicative of their activation state.

Methodology:

-

Sample Preparation: Cells are treated with synephrine for various times or at various concentrations. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-Akt). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

-

Data Analysis: The intensity of the bands is quantified, and the level of phosphorylated protein is normalized to the level of total protein.

Summary and Conclusion

The mechanism of action of this compound is multifaceted, originating from its activity as a sympathomimetic amine with a unique adrenergic receptor selectivity profile. Its primary metabolic effects, including lipolysis and increased fat oxidation, are driven by its agonist activity at β3-adrenergic receptors and the subsequent activation of the cAMP/PKA signaling pathway.[3][11] Unlike many other adrenergic agonists, its very low affinity for β1 and β2 receptors results in a favorable safety profile with minimal cardiovascular stimulation.[4] Furthermore, synephrine modulates other critical signaling pathways, including the inhibition of MAPK/NF-κB to produce anti-inflammatory effects and the activation of Akt/GSK3β to exert anti-adipogenic actions.[7][8] This comprehensive mechanism, involving multiple receptor interactions and downstream signaling cascades, positions synephrine as a compound with significant effects on metabolism and inflammation. The experimental protocols detailed herein represent the standard methodologies employed to characterize these complex molecular interactions.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Synephrine - Wikipedia [en.wikipedia.org]

- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. P-synephrine Increases Fat Burning Rate During Exercise - Sciencebeta [sciencebeta.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. m.youtube.com [m.youtube.com]

- 16. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. p-Synephrine ameliorates alloxan-induced diabetes mellitus through inhibiting oxidative stress and inflammation via suppressing the NF-kappa B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. benchchem.com [benchchem.com]

- 22. giffordbioscience.com [giffordbioscience.com]

The Pharmacokinetic Profile of p-Synephrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Synephrine is a naturally occurring protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange) and other Citrus species. It has gained significant attention in the pharmaceutical and dietary supplement industries for its purported effects on weight management and athletic performance. A thorough understanding of its pharmacokinetic profile is crucial for assessing its efficacy, safety, and potential for drug development. This technical guide provides a comprehensive overview of the pharmacokinetic properties of p-synephrine following oral administration, detailing its absorption, distribution, metabolism, and excretion (ADME). The information is compiled from various human clinical studies, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key signaling pathways influenced by this compound.

Pharmacokinetic Profile of p-Synephrine

Following oral administration, p-synephrine is readily absorbed, with peak plasma concentrations generally observed within 1 to 2 hours.[1] It has a relatively short biological half-life of approximately 2 to 3 hours.[1] The primary route of elimination is through urinary excretion, with a significant portion metabolized to p-hydroxymandelic acid.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of p-synephrine from various human studies. These studies vary in design, dosage, and the formulation of p-synephrine administered (i.e., pure compound versus a component of a multi-ingredient supplement).

Table 1: Single-Dose Pharmacokinetic Parameters of p-Synephrine in Healthy Adults

| Study Reference | Dose of p-Synephrine (mg) | Formulation | No. of Subjects | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Hengstmann & Aulepp, 1978[1] | Not specified (tritium-labeled) | Not specified | 10 | - | 1-2 | - | ~2 |

| Haller et al., 2005 (as cited in ResearchGate) | 46.9 | Advantra Z® (bitter orange extract) | 10 | - | ~1.5 | - | 2-3 |

| Gelotte & Zimmerman, 2015[2] | 10 (as HCl) | Oral solution | 28 | 1.35 ± 0.95 | 0.33-0.5 | 0.96 ± 0.28 | - |

| Gelotte & Zimmerman, 2015[2] | 20 (as HCl) | Oral solution | 28 | 2.96 ± 2.12 | 0.33-0.5 | 2.35 ± 0.98 | - |

| Gelotte & Zimmerman, 2015[2] | 30 (as HCl) | Oral solution | 28 | 4.49 ± 1.98 | 0.33-0.5 | 3.90 ± 1.76 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of p-Synephrine in Pediatric and Adolescent Populations

| Study Reference | Age Group (years) | Dose of p-Synephrine (mg) | No. of Subjects | Cmax (pg/mL) | Tmax (h) | AUC∞ (pg·h/mL) | t1/2 (h) |

| Gelotte et al., 2022[3][4] | 2-5 | 2.5 | 41 (total) | 477 | 0.17-1.5 | 672 | 1.2-1.6 |

| Gelotte et al., 2022[3][4] | 6-11 | 5 | 41 (total) | 589 | 0.17-1.5 | 830 | 1.2-1.6 |

| Gelotte et al., 2022[3][4] | 12-17 | 10 | 41 (total) | 673 | 0.17-1.5 | 1020 | 1.2-1.6 |

AUC∞: Area under the plasma concentration-time curve from time zero to infinity.

Detailed Experimental Protocols

The following sections describe the methodologies employed in key pharmacokinetic studies of p-synephrine.

Study Design and Subject Population

Many of the cited studies utilized a randomized, double-blind, placebo-controlled crossover design.[2][5] This design is robust for minimizing bias, where each subject serves as their own control. For instance, in a study by Gelotte and Zimmerman (2015), 28 healthy adult subjects were enrolled in a four-treatment crossover study to assess the pharmacokinetics of three different doses of p-synephrine HCl and a placebo.[2] Another study on the safety of bitter orange extract involved 16 healthy subjects in a placebo-controlled, crossover, double-blinded study.[6] Participants in these studies are typically healthy, non-smoking adults who have undergone a physical examination to ensure they meet the inclusion criteria.

Dosing and Administration

In the pharmacokinetic studies, p-synephrine was administered orally. The dosage and formulation varied across studies, ranging from approximately 10 mg to 50 mg of p-synephrine, administered either as pure p-synephrine hydrochloride in an oral solution or as part of a bitter orange extract in capsule form.[2][5][6] For example, in the study by Gelotte and Zimmerman (2015), subjects received single oral doses of 10, 20, or 30 mg of phenylephrine (B352888) (m-synephrine, a positional isomer of p-synephrine with similar pharmacokinetic interest) HCl after an overnight fast.[2] In a safety and pharmacokinetic study by Shara et al. (2017), subjects received a bitter orange extract containing 49 mg of p-synephrine daily for 15 days.[6]

Sample Collection and Analysis

Blood samples for pharmacokinetic analysis are typically collected at predetermined time points before and after the administration of p-synephrine. For example, in the Gelotte and Zimmerman (2015) study, pharmacokinetic blood samples were collected over a 7-hour period.[2] Urine samples are also often collected over a 24-hour period to quantify the parent compound and its metabolites.[2]

The quantification of p-synephrine in plasma and urine is predominantly achieved using sensitive and specific analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or, more commonly, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]

A typical LC-MS/MS protocol for the determination of p-synephrine in human plasma involves the following steps:

-

Sample Preparation: Plasma samples are pre-purified using solid-phase extraction (SPE) to remove interfering substances.[9]

-

Chromatographic Separation: The extracted sample is injected into an LC system. A suitable column, such as a BEH HILIC column, is used to separate p-synephrine from other components in the plasma matrix. An isocratic mobile phase, for example, a mixture of ammonium (B1175870) formate (B1220265) and acetonitrile, is often employed.[9]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Positive electrospray ionization (ESI) is a common ionization technique. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target analyte.[9]

-

Quantification: The concentration of p-synephrine in the samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from standards of known concentrations.[7]

The following diagram illustrates a general workflow for a pharmacokinetic study of p-synephrine.

Caption: Experimental workflow for a human pharmacokinetic study of p-synephrine.

Signaling Pathways Modulated by p-Synephrine

p-Synephrine exerts its biological effects by interacting with various cellular signaling pathways. Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) suggests an interaction with adrenergic receptors; however, its binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors is low.[10][11] Its effects are thought to be mediated through other receptors and downstream signaling cascades.

Adrenergic Receptor Binding

p-Synephrine interacts primarily with α and β adrenergic receptors, although with significantly lower affinity compared to endogenous catecholamines.[1] Specifically, its binding to α-1, α-2, β-1, and β-2 adrenergic receptors is weak, which is believed to contribute to its favorable cardiovascular safety profile at typical oral doses.[10][11] There is evidence to suggest that some of its thermogenic and lipolytic effects may be mediated through β-3 adrenergic receptors.[10]

MAPK and NF-κB Signaling Pathways

p-Synephrine has been shown to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critically involved in inflammatory responses.[12][13] Studies have demonstrated that p-synephrine can inhibit the production of pro-inflammatory cytokines by downregulating the phosphorylation of p38 MAPK and suppressing the activation of NF-κB.[12][14]

Caption: p-Synephrine's modulation of the MAPK and NF-κB signaling pathways.

Akt/GSK3β Signaling Pathway

The Akt/GSK3β signaling pathway is involved in cellular processes such as proliferation and adipogenesis. Research indicates that p-synephrine can activate the Akt pathway, leading to the sequential inhibition of glycogen (B147801) synthase kinase 3β (GSK3β) activity.[15] This modulation has been linked to anti-adipogenic effects.[15]

Caption: The influence of p-synephrine on the Akt/GSK3β signaling pathway.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway is another target of p-synephrine. It has been shown to induce the expression of genes within this pathway, such as ADCY3 and MAPK1.[16] This pathway is integral to regulating metabolism and energy homeostasis.

Caption: p-Synephrine's interaction with the cAMP/PKA signaling pathway.

Conclusion

The oral administration of p-synephrine results in rapid absorption and a relatively short half-life in humans. Its pharmacokinetic profile is characterized by a Tmax of 1-2 hours and a half-life of approximately 2-3 hours. While it shares structural similarities with other sympathomimetic amines, its low affinity for α and β-adrenergic receptors contributes to a more favorable safety profile, particularly concerning cardiovascular effects. The biological activities of p-synephrine are mediated through the modulation of several key signaling pathways, including the MAPK/NF-κB, Akt/GSK3β, and cAMP/PKA pathways. This comprehensive understanding of the pharmacokinetics and molecular interactions of p-synephrine is essential for the continued development and safe application of this compound in both pharmaceutical and nutraceutical contexts. Further research, particularly long-term studies, will be valuable in fully elucidating its therapeutic potential and long-term safety.

References

- 1. excli.de [excli.de]

- 2. Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Human Clinical Studies Involving Citrus aurantium (Bitter Orange) Extract and its Primary Protoalkaloid p-Synephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety evaluation of p-synephrine following 15 days of oral administration to healthy subjects: A clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p-Synephrine ameliorates alloxan-induced diabetes mellitus through inhibiting oxidative stress and inflammation via suppressing the NF-kappa B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synephrine Hemibitartrate: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synephrine (B1677852), a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), has garnered significant attention in the pharmaceutical and nutraceutical industries.[1] Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) has led to extensive investigation into its pharmacological effects, particularly its interaction with adrenergic receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of synephrine, with a primary focus on p-synephrine, the most common isomer. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of its molecular interactions.

Receptor Binding Affinity and Selectivity of Synephrine

Synephrine exists as different positional isomers, with p-synephrine (para-synephrine) and m-synephrine (meta-synephrine, also known as phenylephrine) being the most studied. Their binding characteristics to adrenergic receptors differ significantly, which accounts for their distinct pharmacological profiles.

p-Synephrine

p-Synephrine generally exhibits a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors.[2][3] This characteristic is often cited as the reason for its favorable safety profile, particularly concerning cardiovascular effects, when compared to other sympathomimetic amines like ephedrine (B3423809) and m-synephrine.[3] In comparison to norepinephrine, the binding of p-synephrine is approximately 1000-fold weaker for α-1 and α-2 adrenergic receptors and about 40,000-fold weaker for β-1 and β-2 adrenergic receptors.[2] Its primary adrenergic activity is attributed to its agonist effects on β-3 adrenergic receptors, which are involved in lipolysis and thermogenesis.[2]

m-Synephrine (Phenylephrine)

In contrast to p-synephrine, m-synephrine is a potent and selective α-1 adrenergic receptor agonist. This selectivity is the basis for its clinical use as a nasal decongestant and vasopressor.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of p-synephrine and related compounds at various adrenergic receptors.

Table 1: Binding Affinity (Ki) of Synephrine and Comparators at Adrenergic Receptors

| Compound | Receptor Subtype | Ki (µM) | Species/Cell Line | Reference |

| p-Synephrine | α1A | >10 | Human (HEK293 cells) | [4] |

| α2A | >10 | Human (CHO cells) | [4] | |

| α2C | >10 | Human (CHO cells) | [4] | |

| m-Synephrine | α1A | 0.1 - 1 | Rat | [5] |

| α2A | 1 - 10 | Rat | [5] | |

| Norepinephrine | α1A | 0.001 - 0.01 | Rat | [5] |

| α2A | 0.001 - 0.01 | Rat | [5] |

Table 2: Functional Potency (EC50) of p-Synephrine at Adrenergic Receptors

| Receptor Subtype | Assay Type | EC50 (µM) | Emax (% of control) | Species/Cell Line | Reference |

| α1A | Partial Agonist Activity | 4 | 55.3 (vs. L-phenylephrine) | Human (HEK293 cells) | [4] |

| β2 | cAMP Accumulation | ~100 | 24 (vs. Epinephrine) | Human (HEK293 cells) | [6] |

Signaling Pathways

The interaction of synephrine with its target receptors initiates downstream signaling cascades that mediate its physiological effects.

Adrenergic Receptor Signaling

Activation of β-adrenergic receptors by synephrine, particularly the β3 subtype, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets involved in metabolic processes.

Caption: Synephrine-induced β-Adrenergic Receptor Signaling Pathway.

Akt/GSK3β Signaling Pathway

p-Synephrine has been shown to activate the Protein Kinase B (Akt) pathway, which subsequently inhibits Glycogen Synthase Kinase 3β (GSK3β).[2][7] This pathway is implicated in the anti-adipogenic effects of p-synephrine.[2][7]

Caption: p-Synephrine's effect on the Akt/GSK3β signaling pathway.

STAT6 Signaling Pathway

p-Synephrine has been demonstrated to inhibit the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6) in the JAK/STAT signaling pathway, which is involved in inflammatory responses.[8] This suggests a potential anti-inflammatory role for p-synephrine.

Experimental Protocols

The determination of receptor binding affinity and functional activity of compounds like synephrine relies on established in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.

Objective: To determine the Ki of synephrine hemitartrate for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the target adrenergic receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, [125I]-cyanopindolol for β receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of synephrine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay

This assay measures the functional activity of a compound at Gs or Gi-coupled receptors by quantifying the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the EC50 and Emax of this compound for β-adrenergic receptor subtypes.

Materials:

-

Whole cells stably expressing a specific human β-adrenergic receptor subtype.

-

This compound stock solution.

-

Reference full agonist (e.g., Isoproterenol).

-

Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor to an appropriate density in a multi-well plate.

-

Compound Addition: Add varying concentrations of this compound or the reference agonist to the cells.

-

Stimulation: Incubate the plate at 37°C for a specific time to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound, particularly the p-isomer, demonstrates a distinct receptor binding profile characterized by weak affinity for α- and β-1/2 adrenergic receptors and a preferential, albeit still modest, agonist activity at β-3 adrenergic receptors. This selectivity underpins its metabolic effects with a reduced risk of the cardiovascular side effects associated with less selective sympathomimetic amines. The data and protocols presented in this guide provide a foundational resource for further research and development of synephrine-based compounds. A thorough understanding of its receptor interactions and downstream signaling is crucial for elucidating its full therapeutic potential and ensuring its safe and effective use.

References

- 1. excli.de [excli.de]

- 2. Effects of p-Synephrine during Exercise: A Brief Narrative Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Metabolic Pathways of Synephrine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synephrine (B1677852), a protoalkaloid found predominantly in the bitter orange (Citrus aurantium) fruit, has garnered significant attention for its potential applications in weight management and sports performance supplements. As a structural analogue of endogenous catecholamines, understanding its metabolic fate in vivo is crucial for assessing its efficacy, safety, and potential for drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of synephrine, detailing the enzymatic processes, major metabolites, and quantitative data from various experimental models. It also includes detailed experimental protocols for key assays and visual representations of metabolic and experimental workflows.

Core Metabolic Pathways

The biotransformation of synephrine in mammals primarily occurs through two major pathways: oxidative deamination and conjugation . The liver is the principal site of synephrine metabolism.

Oxidative Deamination

The primary route for synephrine metabolism is oxidative deamination, catalyzed by monoamine oxidases (MAO) . This enzymatic reaction converts synephrine to its corresponding aldehyde, which is subsequently oxidized to the major metabolite, p-hydroxymandelic acid . Both isoforms of monoamine oxidase, MAO-A and MAO-B, are involved in this process, with MAO-A playing a more significant role.[1]

Conjugation

Synephrine can also undergo Phase II conjugation reactions, though to a lesser extent than oxidative deamination. These reactions involve the attachment of polar molecules to synephrine, increasing its water solubility and facilitating its excretion. The two main conjugation pathways are:

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway results in the formation of synephrine sulfate. The primary isoform responsible for the sulfation of the m-isomer of synephrine (phenylephrine) is SULT1A3 .[2][3]

-

Glucuronidation: This process, mediated by UDP-glucuronosyltransferases (UGTs), leads to the formation of synephrine glucuronide. The specific UGT isoforms involved in synephrine glucuronidation are not as well-defined as the SULTs.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on synephrine metabolism, including enzyme kinetics and metabolite excretion.

Table 1: Enzyme Kinetic Parameters for Synephrine Metabolism

| Enzyme | Species/Tissue | Substrate | K_m_ (µM) | V_max_ (nmol/mg protein/min) | Reference |

| MAO (Total) | Rat Brain Mitochondria | p-Synephrine | 250 | 1.09 | [1] |

| SULT1A3 (Wild-Type) | Human (Recombinant) | Phenylephrine (B352888) (m-synephrine) | 10.22 ± 0.57 | 44.34 ± 0.58 | [2] |

Note: V_max_ for MAO was converted from nmol/mg protein/30 min to nmol/mg protein/min.

Table 2: Urinary Excretion of Synephrine and Metabolites in Humans

| Administration Route | Unchanged Synephrine (%) | p-Hydroxymandelic Acid (%) | Conjugated Synephrine (%) | Total Recovery (%) | Reference |

| Intravenous | 10 | ~53.3 | Not specified | ~80 | |

| Oral | 2.5 | Not specified | Not specified | ~80 |

Note: The percentage of p-hydroxymandelic acid was calculated based on the statement that it constituted two-thirds of the total urinary radioactivity, which was approximately 80% of the administered dose.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study synephrine metabolism.

In Vitro Metabolism using Liver S9 Fraction

This protocol is designed to assess the overall hepatic metabolism of synephrine, encompassing both Phase I and Phase II reactions.

Materials:

-

Human or rat liver S9 fraction

-

p-Synephrine

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 1 mL) containing:

-

Liver S9 fraction (final concentration of 1 mg/mL)

-

Potassium phosphate buffer

-

MgCl₂ (final concentration of 5 mM)

-

p-Synephrine (final concentration of 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the cofactors:

-

NADPH regenerating system (for Phase I metabolism)

-

UDPGA (final concentration of 2 mM) (for glucuronidation)

-

PAPS (final concentration of 0.1 mM) (for sulfation)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the depletion of the parent compound (synephrine) and the formation of metabolites using a validated HPLC-MS/MS method.

Determination of MAO Kinetic Parameters

This protocol outlines the procedure for determining the Michaelis-Menten kinetic constants (K_m_ and V_max_) for the oxidation of synephrine by MAO in rat liver mitochondria.

Materials:

-

Isolated rat liver mitochondria

-

p-Synephrine (in a range of concentrations)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Spectrophotometer or fluorometer

-

MAO-A and MAO-B specific inhibitors (e.g., clorgyline and selegiline) for isoform-specific studies (optional)

Procedure:

-

Preparation of Mitochondrial Suspension: Resuspend the isolated rat liver mitochondria in phosphate buffer to a final protein concentration of approximately 0.5 mg/mL.

-

Assay Setup: In a cuvette or microplate well, add the mitochondrial suspension and pre-incubate at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of p-synephrine.

-

Measurement of Activity: Monitor the rate of reaction by measuring either the formation of the aldehyde product or the consumption of a co-substrate (e.g., oxygen) using a suitable spectrophotometric or fluorometric method. The formation of hydrogen peroxide, a byproduct of the MAO reaction, can also be measured using a coupled enzyme assay.

-

Data Analysis:

-

Plot the initial reaction velocities against the corresponding synephrine concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. A Lineweaver-Burk or other linearized plot can also be used.

-

-

Isoform-Specific Kinetics (Optional): To determine the kinetics for MAO-A and MAO-B individually, pre-incubate the mitochondrial suspension with a selective inhibitor for one isoform before adding the substrate.

Isolated Perfused Rat Liver Study

This ex vivo model allows for the study of hepatic metabolism in an intact organ, preserving the physiological architecture and cellular interactions.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂

-

Bovine serum albumin (BSA)

-

p-Synephrine

-

Perfusion apparatus (including a peristaltic pump, oxygenator, and a thermostatically controlled chamber)

-

Surgical instruments for cannulation

-

Fraction collector

Procedure:

-

Surgical Preparation: Anesthetize the rat and perform a laparotomy. Cannulate the portal vein and the inferior vena cava.

-

Liver Perfusion:

-

Transfer the liver to the perfusion chamber and immediately begin perfusion with the Krebs-Henseleit buffer containing BSA at a constant flow rate (e.g., 3-4 mL/min/g liver weight) and temperature (37°C).

-

Allow the liver to equilibrate for a stabilization period (e.g., 20-30 minutes).

-

-

Synephrine Administration: Introduce p-synephrine into the perfusion medium at a defined concentration (e.g., 100-500 µM).

-

Sample Collection: Collect the perfusate (effluent) at regular intervals (e.g., every 2-5 minutes) using a fraction collector.

-

Analysis: Analyze the collected perfusate fractions for the concentrations of synephrine and its metabolites using a validated analytical method such as HPLC-MS/MS.

-

Data Analysis: Calculate the hepatic extraction ratio, clearance, and the rate of metabolite formation.

Visualizations

Metabolic Pathways of Synephrine

Caption: Metabolic pathways of synephrine in vivo.

Experimental Workflow for In Vitro Metabolism in Liver S9 Fraction

Caption: Workflow for in vitro synephrine metabolism assay.

Conclusion

The metabolism of synephrine is a multifaceted process dominated by oxidative deamination via MAO enzymes, leading to the formation of p-hydroxymandelic acid. Conjugation through sulfation and glucuronidation represents a secondary but important clearance pathway. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the pharmacokinetics and metabolic profile of synephrine. A thorough understanding of these metabolic pathways is essential for the continued evaluation of the safety and efficacy of synephrine-containing products.

References

Stereospecific effects of p-synephrine enantiomers on adrenergic receptors

An In-depth Technical Guide to the Stereospecific Effects of p-Synephrine Enantiomers on Adrenergic Receptors

Introduction

Synephrine (B1677852) is a protoalkaloidal amine found in various plants, most notably in the bitter orange (Citrus aurantium) fruit.[1][2] It exists as three positional isomers: para-, meta-, and ortho-synephrine. The most common and studied isomer is p-synephrine, which possesses a chiral center and therefore exists as two stereoisomers (enantiomers): R-(-)-p-synephrine and S-(+)-p-synephrine. In nature, p-synephrine is predominantly found as the R-(-)-enantiomer, while synthetic p-synephrine is typically a racemic mixture of both.[3][4]

The adrenergic receptor system, comprising α (α₁, α₂) and β (β₁, β₂, β₃) subtypes, is a critical component of the sympathetic nervous system and a target for many therapeutic agents.[5] The interaction of ligands with these G protein-coupled receptors (GPCRs) is highly dependent on the ligand's three-dimensional structure. Consequently, the stereochemistry of p-synephrine plays a pivotal role in its affinity and functional activity at adrenergic receptors.[6][7] Small structural differences between enantiomers can lead to significant variations in pharmacological effects.[1][2] This guide provides a detailed examination of the stereospecific interactions of p-synephrine enantiomers with adrenergic receptors, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Data Presentation: Quantitative Analysis of Stereospecificity

The pharmacological activity of p-synephrine enantiomers at adrenergic receptors exhibits significant stereoselectivity, with the naturally occurring R-(-)-enantiomer consistently demonstrating higher potency than the S-(+)-enantiomer.[6][8] However, compared to the endogenous agonist norepinephrine (B1679862), both enantiomers are considerably less potent at α and β₁,/β₂ adrenergic subtypes.[8][9][10]

Alpha (α)-Adrenergic Receptors

Studies consistently show that the R-(-)-enantiomers of phenethylamines, including p-synephrine, are more active at α-adrenergic receptors than their S-(+)-counterparts.[6] The potency of the (+)-forms is often one to two orders of magnitude less than that of the corresponding (-)-forms.[6][8] Specifically for p-synephrine, the R-(-)-isomer is approximately 1,000-fold less active than norepinephrine at both α₁ and α₂ receptors.[8][11] Some studies have concluded that p-synephrine has very little binding affinity for α₁ and α₂ receptors overall.[9][10] Functional studies suggest p-synephrine may act as a partial agonist at the α₁ₐ subtype and as an antagonist at α₂ₐ and α₂c subtypes.[12]

Table 1: Relative Binding Affinity of p-Synephrine Enantiomers at α-Adrenergic Receptors

| Receptor Subtype | Tissue/Cell Source | Ligand | Relative Affinity/Potency Compared to Norepinephrine | Stereoisomer Potency Ratio | Reference |

|---|---|---|---|---|---|

| α₁ | Rat Cerebral Cortex | R-(-)-p-Synephrine | Lower affinity | (-)-form > (+)-form | [6] |

| α₁ | Rat Aorta | R-(-)-p-Synephrine | ~1,000-fold less active | (+)-form is >100-fold less active than (-)-form | [8][11] |

| α₂ | Rat Cerebral Cortex | R-(-)-p-Synephrine | Lower affinity | (-)-form > (+)-form | [6] |

| α₂ | Rabbit Saphenous Vein | R-(-)-p-Synephrine | ~1,000-fold less active | (+)-form is >100-fold less active than (-)-form |[8][11] |

Beta (β)-Adrenergic Receptors

The stereospecific effects are also pronounced at β-adrenergic receptors. The R-(-)-enantiomer of p-synephrine is substantially more potent than the S-(+)-enantiomer, although both are significantly weaker agonists than norepinephrine, particularly at β₁ and β₂ subtypes.[13][14] For β₁-adrenoceptors in guinea-pig atria, (-)-p-synephrine was found to be approximately 40,000-fold less active than norepinephrine.[13][14] At β₂-adrenoceptors, the (-)-enantiomers showed activity that was over four orders of magnitude less than norepinephrine, while the (+)-forms had no detectable activity at concentrations up to 10⁻⁴ M.[13] In contrast, p-synephrine shows a greater affinity for β₃-receptors, which is linked to its metabolic effects, such as lipolysis.[8][15]

Table 2: Relative Functional Potency of p-Synephrine Enantiomers at β-Adrenergic Receptors

| Receptor Subtype | Tissue Source | Ligand | Relative Potency Compared to Norepinephrine | Stereoisomer Potency Ratio | Reference |

|---|---|---|---|---|---|

| β₁ | Guinea-Pig Atria | R-(-)-p-Synephrine | ~40,000-fold less active | (+)-form is 1-2 orders of magnitude less active than (-)-form | [13][14] |

| β₂ | Guinea-Pig Trachea | R-(-)-p-Synephrine | >10,000-fold less active | (+)-form had no detectable activity | [13][14] |

| β₃ | Various | p-Synephrine | Selective agonist activity noted (lipolysis) | Data on enantiomer-specific β₃ activity is less detailed |[8] |

Experimental Protocols

The characterization of p-synephrine enantiomers at adrenergic receptors involves two primary types of experiments: radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to measure agonist or antagonist activity (EC₅₀, IC₅₀).

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity of the p-synephrine enantiomers by measuring their ability to displace a specific high-affinity radioligand from the receptor.[16][17]

Objective: To determine the inhibitor constant (Kᵢ) of R-(-)-p-synephrine and S-(+)-p-synephrine for α₁, α₂, and β adrenergic receptor subtypes.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest (e.g., α₁ₐ, α₂ₐ, β₂).[12]

-

Radioligands:

-

Test Compounds: R-(-)-p-synephrine and S-(+)-p-synephrine of high purity.

-

Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors) to determine non-specific binding.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and wash buffer (ice-cold Tris-HCl).

-

Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter or gamma counter.[16]

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane preparations on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[16]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-specific ligand.

-

Competitive Binding: Membranes + Radioligand + Serial dilutions of p-synephrine enantiomer.

-

-

Incubation: Add the membrane preparation, radioligand (at a concentration near its Kₔ), and test compounds to the wells. Incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

-

Counting: Place filters in vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the p-synephrine enantiomer.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

-

Protocol 2: Functional Assay - Isolated Tissue Contraction/Relaxation

This ex vivo protocol measures the functional potency of p-synephrine enantiomers by assessing their ability to induce a physiological response (contraction or relaxation) in isolated tissues rich in specific adrenergic receptor subtypes.[6][11]

Objective: To determine the EC₅₀ and intrinsic activity of p-synephrine enantiomers at α₁, α₂, and β₂ receptors.

Materials:

-

Tissues: Rat aorta (α₁), rabbit saphenous vein (α₂), or guinea-pig trachea (β₂).[6][11][13]

-

Physiological Salt Solution: Krebs-Henseleit solution or similar, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Test Compounds: R-(-)-p-synephrine and S-(+)-p-synephrine.

-

Reference Agonist: Norepinephrine or phenylephrine.

-

Equipment: Organ bath system, isometric force transducers, data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue. Prepare tissue rings or strips of appropriate size and suspend them in organ baths filled with physiological salt solution.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension, with periodic washing.

-

Concentration-Response Curve Generation:

-

Add the p-synephrine enantiomer to the organ bath in a cumulative, stepwise manner, increasing the concentration by approximately half-log increments.

-

Allow the tissue response (contraction or relaxation) to stabilize at each concentration before adding the next.

-

For relaxation studies (e.g., trachea), pre-contract the tissue with an agent like histamine (B1213489) or carbachol.

-

-

Data Recording: Record the change in tension using the isometric transducer and data acquisition system.

-

Data Analysis:

-

Express the response at each concentration as a percentage of the maximum response achieved with a full reference agonist (e.g., norepinephrine).

-

Plot the percentage response against the log concentration of the enantiomer.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximum effect). The Eₘₐₓ relative to a full agonist indicates the intrinsic activity.

-

Protocol 3: Functional Assay - cAMP Second Messenger Measurement

This in vitro cell-based assay quantifies the functional activity of ligands by measuring their effect on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for β (Gs-coupled, increase cAMP) and α₂ (Gi-coupled, decrease cAMP) receptors.[16][18]

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of p-synephrine enantiomers at β and α₂ receptors.

Materials:

-

Cell Line: HEK293 or CHO cells expressing the β or α₂ adrenergic receptor subtype.

-

Cell Culture Reagents: Media, serum, antibiotics.

-

Test Compounds: R-(-)-p-synephrine and S-(+)-p-synephrine.

-

Stimulating/Inhibiting Agents: Forskolin (B1673556) (an adenylyl cyclase activator, used for α₂ inhibition assays), IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[18]

-

cAMP Detection Kit: Commercially available kit based on methods like ELISA, HTRF, or fluorescence polarization.[16]

-

Equipment: Cell culture incubator, 96-well plates, plate reader.

Procedure:

-

Cell Culture: Plate the cells in 96-well plates and grow to a suitable confluency.

-

Assay Setup:

-

Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.

-

For β-receptors (Gs): Add serial dilutions of the p-synephrine enantiomer to the wells.

-

For α₂-receptors (Gi): Add serial dilutions of the p-synephrine enantiomer, followed by a fixed concentration of forskolin to stimulate cAMP production. The agonist activity of the synephrine enantiomer will be measured by its ability to inhibit this forskolin-induced cAMP increase.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions. Measure the intracellular cAMP concentration using the plate reader.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the p-synephrine enantiomer.

-

Fit the data to a sigmoidal concentration-response curve to determine the EC₅₀ (for β-receptor stimulation) or IC₅₀ (for α₂-receptor inhibition of forskolin-stimulated cAMP).

-

Visualization of Pathways and Workflows

Adrenergic Receptor Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Experimental Workflow: Isolated Tissue Functional Assay

Logical Relationship: p-Synephrine Enantiomers and Adrenergic Activity

References

- 1. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. excli.de [excli.de]

- 4. researchgate.net [researchgate.net]

- 5. ccjm.org [ccjm.org]

- 6. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecific blockage of the alpha adrenergic receptor by substituted 1-aminotetralines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. | Semantic Scholar [semanticscholar.org]

- 12. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta-adrenergic activities of octopamine and synephrine stereoisomers on guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Adrenergic activities of octopamine and synephrine stereoisomers on guinea-pig atria and trachea [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Synephrine Hemitarate as a Trace Amine-Associated Receptor 1 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of synephrine (B1677852) hemitartrate's interaction with the Trace Amine-Associated Receptor 1 (TAAR1). Synephrine, a naturally occurring protoalkaloid, has garnered interest for its pharmacological activities. While extensively studied for its effects on adrenergic receptors, its role as a TAAR1 agonist is an emerging area of research. This document consolidates the current understanding of synephrine's pharmacology at TAAR1, presenting quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways. It is important to note that while the focus is on synephrine hemitartrate, the available pharmacological data is predominantly for p-synephrine and racemic synephrine. It is presumed that the hemitartrate salt form does not significantly alter the intrinsic pharmacological activity of the synephrine molecule at the receptor level.

Introduction to Synephrine and TAAR1

Synephrine is a phenethylamine (B48288) alkaloid found in various plants, most notably in the bitter orange (Citrus aurantium)[1]. It exists as different positional isomers (para-, meta-, and ortho-) and stereoisomers (R- and S-). The para-isomer (p-synephrine) is the most common naturally occurring form[1]. This compound is a salt form of synephrine, often used in pharmaceutical and supplement preparations[2].

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as by various psychoactive compounds[3]. TAAR1 is primarily located intracellularly and plays a crucial role in modulating monoaminergic systems, making it a promising therapeutic target for neuropsychiatric disorders[4][5][6].

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Parameter | Value | Efficacy (Emax) | Reference |

| p-Synephrine | Human TAAR1 | cAMP Accumulation | EC50 | 92 µM | 85% | [7] |

| Racemic Synephrine | Human TAAR1 | cAMP Accumulation | EC50 | 23.7 µM | 81.2% |

Note: The efficacy (Emax) is expressed relative to the maximal response induced by a reference full agonist, typically β-phenylethylamine. The data indicates that synephrine acts as a partial agonist at human TAAR1.

TAAR1 Signaling Pathways

Activation of TAAR1 by an agonist like synephrine can initiate multiple downstream signaling cascades through the coupling of different G protein alpha subunits.

Gαs-cAMP Pathway

The canonical and most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses[8][9].

Other Potential Signaling Pathways

Emerging evidence suggests that TAAR1 can also couple to other G proteins, leading to a more complex signaling profile.

-

Gαq/11 Pathway: TAAR1 has been shown to couple to Gαq/11, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates Protein Kinase C (PKC)[10][11].

-

Gα13 Pathway: TAAR1 activation can also proceed through Gα13, leading to the activation of the small GTPase RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK)[5][12].

Experimental Protocols

This section provides detailed methodologies for assessing the interaction of this compound with TAAR1.

Radioligand Binding Assay (Competitive)

This protocol is adapted from methodologies for GPCR binding assays and is designed to determine the binding affinity (Ki) of this compound for TAAR1.

Objective: To determine the inhibitory constant (Ki) of this compound at TAAR1 by measuring its ability to displace a known radioligand.

Materials:

-

HEK293 cells stably expressing human TAAR1

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand specific for TAAR1 (e.g., [3H]-based TAAR1 agonist or antagonist) at a concentration close to its Kd

-

This compound stock solution

-

Non-specific binding control (a high concentration of a known non-radiolabeled TAAR1 ligand)

-

96-well microplates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hTAAR1 cells to confluency.

-

Harvest cells and centrifuge.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total binding (membranes + radioligand + binding buffer)

-

Non-specific binding (membranes + radioligand + non-specific control)

-

This compound competition (membranes + radioligand + varying concentrations of this compound)

-

-

-

Incubation:

-

Add the membrane preparation, radioligand, and competing ligands to the wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

-

Counting and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (TR-FRET)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LANCE® Ultra cAMP kit, to measure changes in intracellular cAMP levels upon TAAR1 activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a TAAR1 agonist.

Materials:

-

HEK293 cells stably expressing human TAAR1

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)

-

LANCE® Ultra cAMP detection kit (Eu-cAMP tracer, ULight™-anti-cAMP antibody, detection buffer)

-

This compound stock solution

-

Reference TAAR1 agonist (e.g., β-phenylethylamine)

-

White, opaque 384-well microplates

-

TR-FRET capable plate reader

Procedure:

-

Cell Preparation:

-

Culture HEK293-hTAAR1 cells and seed them into a 384-well plate at an optimized density.

-

Allow cells to attach overnight.

-

-

Compound Addition and Stimulation:

-

Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Prepare the detection reagents according to the kit manufacturer's instructions (Eu-cAMP tracer and ULight™-anti-cAMP antibody in detection buffer).

-

Add the detection reagents to each well to lyse the cells and initiate the competitive immunoassay.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET capable plate reader, measuring emission at both 615 nm (Europium) and 665 nm (ULight™).

-

-

Data Analysis:

-

Calculate the 665/615 nm emission ratio for each well.

-

Plot the emission ratio against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values. The efficacy of this compound is typically expressed as a percentage of the maximal response induced by the reference full agonist.

-

Conclusion and Future Directions

The available evidence indicates that synephrine acts as a partial agonist at the human Trace Amine-Associated Receptor 1, primarily signaling through the Gαs-cAMP pathway, with the potential to engage other G protein-coupled cascades. This activity at TAAR1, a key modulator of monoaminergic systems, suggests that synephrine's pharmacological profile is more complex than its effects on adrenergic receptors alone.

For a more comprehensive understanding, future research should focus on:

-

Determining the binding affinity (Ki) of this compound and its various isomers at TAAR1.

-

Conducting head-to-head comparative studies of the p-, m-, and o- isomers, as well as the R- and S-enantiomers, to elucidate structure-activity relationships at TAAR1.

-

Investigating the species-specific pharmacology of synephrine at TAAR1 in common preclinical models (e.g., rat, mouse) to improve the translation of in vitro findings to in vivo studies.

-

Further exploring the functional consequences of TAAR1 activation by synephrine in cellular and animal models of neuropsychiatric and metabolic disorders.

This technical guide provides a foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the role of this compound as a TAAR1 agonist.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2024-8088 [excli.de]

- 4. researchgate.net [researchgate.net]

- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. TAAR1 - Wikipedia [en.wikipedia.org]

- 11. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Endogenous Synephrine in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synephrine (B1677852), a protoalkaloid structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, has garnered significant attention for its pharmacological effects. While widely known as a constituent of certain plants, particularly Citrus aurantium (bitter orange), evidence confirms the endogenous presence of synephrine in mammalian tissues. Classified as a trace amine, it exists at nanomolar concentrations and is believed to function as a neuromodulator.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of endogenous synephrine, focusing on its quantification in mammalian tissues, the experimental protocols for its analysis, and its physiological signaling pathways.

I. Quantitative Data on Endogenous p-Synephrine

The quantification of endogenous p-synephrine in mammalian tissues is challenging due to its very low concentrations. While comprehensive data across all tissues is limited, studies have reported its presence in various biological samples. The following tables summarize the available quantitative data.

Table 1: Estimated Endogenous Concentrations of Trace Amines (including p-Synephrine) in Rat Brain

| Trace Amine | Estimated Concentration Range (nM) |

| β-phenylethylamine | 11–44 |

| p-Tyramine | 1–102 |

| m-Tyramine | 0.4–73 |

| Tryptamine | 0.4–8 |

| Octopamine | 7–59 |

| p-Synephrine | Trace amounts (often grouped with other trace amines) |

Source: Berry, 2004. Note: Specific quantitative values for p-synephrine are often not reported separately from other trace amines but its presence is acknowledged.[1]

Table 2: Endogenous p-Synephrine Levels in Human Urine

| Condition | Concentration (nmol/mL) |

| Baseline (after 2-day washout of citrus products) | 0.1 ± 0.1 |

| 4 hours after orange juice consumption | 8.9 ± 5.5 |

Source: Adapted from a study on synephrine as a dietary biomarker.[5]

II. Biosynthesis and Signaling Pathways

A. Biosynthesis of p-Synephrine

Endogenous p-synephrine is believed to be synthesized from the trace amine p-octopamine. The final step in this proposed pathway involves the methylation of p-octopamine by the enzyme phenylethanolamine N-methyltransferase (PNMT).

B. Signaling Pathway of p-Synephrine

p-Synephrine exerts its physiological effects primarily through adrenergic receptors and trace amine-associated receptors (TAARs). A key signaling cascade activated by p-synephrine is the cyclic AMP (cAMP) - Protein Kinase A (PKA) pathway.

III. Experimental Protocols

Accurate quantification of endogenous synephrine requires meticulous sample preparation and sensitive analytical techniques. The following sections detail the key experimental protocols.

A. Experimental Workflow for Synephrine Quantification